molecular formula C21H24BrNO2S B2706504 3-(2-bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 1797578-25-6

3-(2-bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B2706504
CAS No.: 1797578-25-6
M. Wt: 434.39
InChI Key: YPCZBDKSILZMMR-UHFFFAOYSA-N
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Description

The compound “3-(2-bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide” is a complex organic molecule. It contains a bromophenyl group, a phenylthio group, a tetrahydropyran ring, and a propanamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atoms. The presence of the tetrahydropyran ring suggests that the molecule may have a cyclic structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the bromophenyl group might undergo nucleophilic aromatic substitution reactions, while the propanamide group could participate in acylation or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen .

Scientific Research Applications

Antimicrobial Applications

A study conducted by El‐Wahab et al. (2015) synthesized heterocyclic compounds with antimicrobial activity when incorporated into polyurethane varnish and printing ink paste. These compounds, including a pyrimidine derivative, demonstrated significant antimicrobial effects against various microbial strains, suggesting their potential for surface coating applications to inhibit microbial growth (El‐Wahab et al., 2015).

Biomedical Applications

Ryzhkova et al. (2020) explored the electrochemically induced transformation of bromophenyl isoxazolone and other compounds, resulting in a product with potential for regulating inflammatory diseases based on docking studies. This indicates the compound's promise in biomedical applications, particularly in inflammation regulation (Ryzhkova et al., 2020).

Chemical Synthesis and Drug Development

Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, indicating the compound's potential in drug development for diseases like HIV, where CCR5 serves as a critical receptor (Ikemoto et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without more information, it’s difficult to speculate on what this might be .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. The presence of the bromine atom suggests that it should be handled with care, as brominated compounds can sometimes be hazardous .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be of interest in the development of new pharmaceuticals or materials, or as a building block in synthetic chemistry .

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(4-phenylsulfanyloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO2S/c22-19-9-5-4-6-17(19)10-11-20(24)23-16-21(12-14-25-15-13-21)26-18-7-2-1-3-8-18/h1-9H,10-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCZBDKSILZMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC2=CC=CC=C2Br)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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